molecular formula C20H14ClN3O3S B12924811 N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide CAS No. 918493-44-4

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide

Cat. No.: B12924811
CAS No.: 918493-44-4
M. Wt: 411.9 g/mol
InChI Key: BTAKXACRHJKSPK-UHFFFAOYSA-N
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Description

N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)isonicotinamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro-substituted indole ring, a phenylsulfonyl group, and an isonicotinamide moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)isonicotinamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 5-chloro-3-(phenylsulfonyl)indole-2-carboxylic acid, which is then converted to the corresponding acid chloride. This intermediate is subsequently reacted with isonicotinamide under appropriate conditions to yield the target compound .

Industrial Production Methods

While specific industrial production methods for N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)isonicotinamide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)isonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)isonicotinamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)isonicotinamide include other indole derivatives and sulfonyl-containing compounds, such as:

Uniqueness

N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)isonicotinamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to inhibit HIV-1 reverse transcriptase and its potential anticancer activity make it a compound of significant interest in medicinal chemistry and drug development.

Biological Activity

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features an indole core substituted with a benzenesulfonyl group and a chlorinated moiety, which contributes to its biological activity. The presence of the pyridine ring enhances its interaction with various biological targets.

Research indicates that compounds similar to this compound exhibit activity through multiple mechanisms:

  • Receptor Modulation : These compounds have shown affinity for vasopressin and oxytocin receptors, which play crucial roles in various physiological processes, including fluid balance and social behavior .
  • NURR-1 Activation : Indole derivatives, including this compound, have been identified as activators of the NURR-1 receptor, which is implicated in neuroprotection and may have therapeutic potential in neurodegenerative diseases like Parkinson's disease .

Anticancer Activity

Studies suggest that indole derivatives can inhibit cancer cell proliferation. For instance, a series of benzenesulfonamide derivatives demonstrated selective cytotoxicity against various cancer cell lines by inducing apoptosis through mitochondrial pathways .

Neuroprotective Effects

The activation of NURR-1 by compounds similar to this compound has been linked to neuroprotective effects, potentially offering therapeutic benefits for conditions such as Parkinson's disease. This receptor's activation promotes dopaminergic neuron survival, highlighting its relevance in neurodegenerative research .

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a range of indole sulfonamide derivatives for their anticancer properties. The results indicated that certain derivatives exhibited potent antiproliferative effects on human cancer cell lines, suggesting that modifications to the indole structure can enhance biological activity .

Study 2: Neuroprotection in Parkinson's Disease Models

In preclinical models, compounds activating NURR-1 showed promise in protecting against dopaminergic neuron loss. The study demonstrated that these compounds could mitigate neuroinflammation and oxidative stress, key factors in the pathogenesis of Parkinson's disease .

Data Tables

Biological Activity Target Effect Reference
AnticancerCancer Cell LinesInduces apoptosis
NeuroprotectionNURR-1 ReceptorPromotes neuron survival
Receptor ModulationVasopressin/OxytocinModulates physiological responses

Properties

CAS No.

918493-44-4

Molecular Formula

C20H14ClN3O3S

Molecular Weight

411.9 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide

InChI

InChI=1S/C20H14ClN3O3S/c21-14-6-7-17-16(12-14)18(28(26,27)15-4-2-1-3-5-15)19(23-17)24-20(25)13-8-10-22-11-9-13/h1-12,23H,(H,24,25)

InChI Key

BTAKXACRHJKSPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)NC(=O)C4=CC=NC=C4

Origin of Product

United States

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